molecular formula C21H25N3O2S B4701585 3,5-dimethyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide

3,5-dimethyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide

Cat. No. B4701585
M. Wt: 383.5 g/mol
InChI Key: XTXBLLWSZXKVGS-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide, also known as DPC-681, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine-binding site on tubulin and disrupts the microtubule structure, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3,5-dimethyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide has been found to have significant biochemical and physiological effects on cancer cells. Studies have shown that this compound can induce cell cycle arrest at the G2/M phase, leading to apoptosis. Additionally, 3,5-dimethyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide has been found to inhibit the migration and invasion of cancer cells, which are essential steps in tumor metastasis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 3,5-dimethyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide in laboratory experiments is its potent anti-cancer activity against different types of cancer cells. This compound has been found to be effective against cancer cells that are resistant to conventional chemotherapy drugs. However, one of the limitations of 3,5-dimethyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of 3,5-dimethyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide. One of the significant areas of research is the development of novel formulations that can improve the solubility and bioavailability of this compound. Additionally, the study of the synergistic effects of 3,5-dimethyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide with other chemotherapy drugs can provide valuable insights into its potential clinical applications. The investigation of the molecular targets of 3,5-dimethyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide and its mechanism of action can also provide a better understanding of its anti-cancer activity. Finally, the study of the pharmacokinetics and toxicity of 3,5-dimethyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide can provide valuable information for its potential clinical development.

Scientific Research Applications

3,5-dimethyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide has been studied for its potential therapeutic applications in various scientific research fields. One of the significant applications of 3,5-dimethyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide is in cancer research. Studies have shown that this compound has potent anti-cancer activity against different types of cancer cells, including breast cancer, lung cancer, and prostate cancer. 3,5-dimethyl-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis.

properties

IUPAC Name

3,5-dimethyl-N-[[3-(pentanoylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-4-5-9-19(25)22-17-7-6-8-18(13-17)23-21(27)24-20(26)16-11-14(2)10-15(3)12-16/h6-8,10-13H,4-5,9H2,1-3H3,(H,22,25)(H2,23,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXBLLWSZXKVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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